molecular formula C11H13N3O2S B11768668 N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide

Cat. No.: B11768668
M. Wt: 251.31 g/mol
InChI Key: HRUJJTVDTWNCSS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
N,N-Dimethyl-2-phenyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) is a sulfonamide derivative featuring an imidazole core substituted at the 1-position with a dimethylsulfamoyl group and at the 2-position with a phenyl ring. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of 263.31 g/mol (derived from structural analogs in ). The compound is synthesized via reaction of 2-phenylimidazole with dimethylsulfamoyl chloride in anhydrous toluene with triethylamine as a base, followed by filtration and solvent evaporation .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylimidazole-1-sulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-8-12-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

HRUJJTVDTWNCSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide typically involves the reaction of N,N-dimethylformamide with isocyanates to form N,N-dimethylimidazole. This intermediate is then subjected to sulfonation to yield the final product . The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. Its sulfonamide group is known to interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application/Activity Reference
N,N-Dimethyl-2-phenyl-1H-imidazole-1-sulfonamide C₁₁H₁₃N₃O₂S 263.31 2-phenyl, 1-(N,N-dimethylsulfonamide) Under research (structural analog)
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide) C₁₃H₁₃ClN₄O₂S 324.80 4-Cl, 2-CN, 5-(4’-methylphenyl) Agricultural fungicide
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) C₂₂H₂₀N₄O₂S 428.50 Benzimidazole core, tosyl group Potential kinase inhibition
5-(2-Hydroxyethyl)-N,N-dimethyl-2-propyl-1H-imidazole-1-sulfonamide C₁₀H₁₉N₃O₃S 261.34 2-propyl, 5-hydroxyethyl Unreported (hydrophilic derivative)
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole C₉H₇F₃N₂O₂S 264.23 Trifluoromethylsulfonyl, benzoimidazole Electrophilic intermediate
Key Observations:
  • Substituent Impact: The 2-phenyl group in the target compound enhances aromatic stacking interactions, common in receptor-binding applications. In contrast, cyazofamid’s 4-chloro and 2-cyano groups increase electrophilicity, critical for fungicidal activity . Hydrophilic groups (e.g., 5-hydroxyethyl in ) improve solubility but may reduce membrane permeability . Trifluoromethylsulfonyl groups () introduce strong electron-withdrawing effects, stabilizing intermediates in synthesis .

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